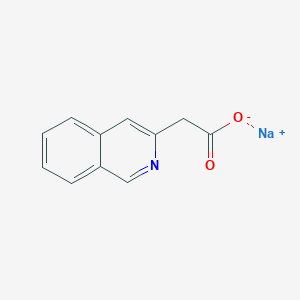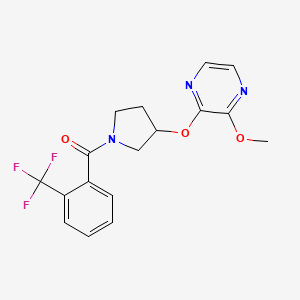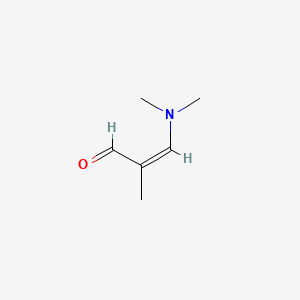
5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid
Übersicht
Beschreibung
5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid is a chemical compound that belongs to the class of heterocyclic compounds. It is a white to off-white powder that is soluble in water and has a molecular formula of C11H8ClNO2. This compound has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Hydrogen-bonded Co-crystal Structures
Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline demonstrates the application of non-centrosymmetric co-crystallization, highlighting the growth of crystals containing typically centrosymmetric components in chiral space groups. The study showcases benzoic acid and l-proline co-crystallizing, exhibiting chains of l-proline zwitterions capped by benzoic acid molecules, forming a hydrogen-bonded network. This research opens avenues for designing materials with specific crystalline properties by leveraging the structural versatility of benzoic acid derivatives (Chesna et al., 2017).
Synthesis of Pyrrolo[3,2-d]pyrimidines
Studies on Pyrimidine-Annelated Heterocycles present the synthesis of pyrrolo[3,2-d]pyrimidine derivatives from 5-[N-[4-(aryloxy)but-2-ynyl]-N-ethylamino]-1,3-dimethyluracils by treatment with m-chloroperoxybenzoic acid. This showcases the utility of benzoic acid derivatives in synthesizing complex heterocycles, contributing to advancements in medicinal chemistry and drug design (Majumdar et al., 1998).
Lanthanide-based Coordination Polymers
Lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates explore the synthesis, crystal structures, and photophysical properties of lanthanide complexes, demonstrating the role of aromatic carboxylic acids in developing materials with potential applications in luminescence and electronics (Sivakumar et al., 2011).
Organotin(IV) Complexes
Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid delve into the synthesis and characterization of organotin(IV) complexes, highlighting their potential biological applications. The study provides insights into the structural aspects of these complexes and their interactions with biological systems, opening pathways for further research in biocompatible materials and therapeutics (Shahid et al., 2005).
Solid-State Fluorescent Sensors
A fluorescence-switchable luminogen in the solid state introduces a rapid, sensitive fluorescent sensor for primary amine detection, utilizing the emission properties of pyrrole-substituted benzoic acid. This work contributes to the development of novel sensors with applications in environmental monitoring and diagnostics (Han et al., 2013).
Eigenschaften
IUPAC Name |
5-chloro-2-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXORLGHDHUTZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55540-33-5 | |
| Record name | 5-chloro-2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


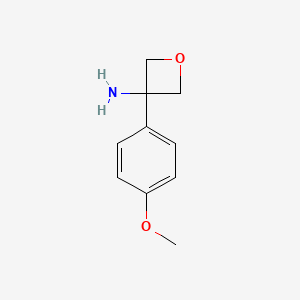
![3-[(4-Bromophenyl)methoxy]pyridin-2-amine](/img/structure/B2729715.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2729716.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2729717.png)
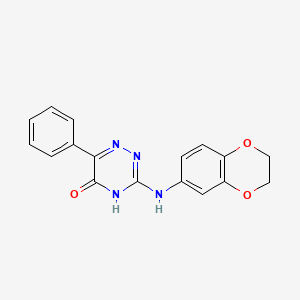
![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2729720.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2729721.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2729722.png)
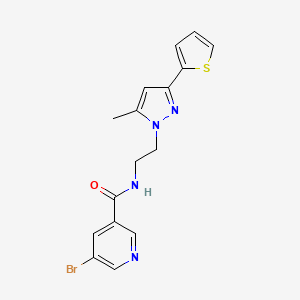
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2729725.png)
